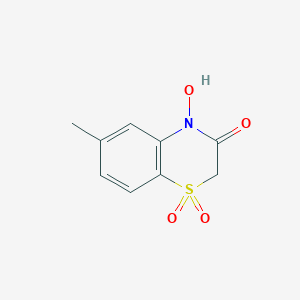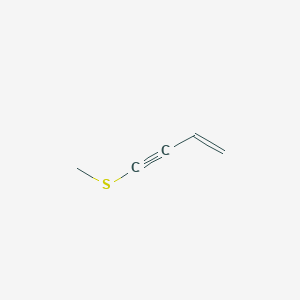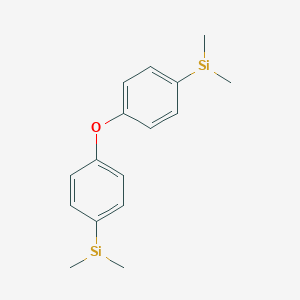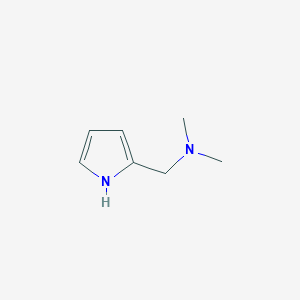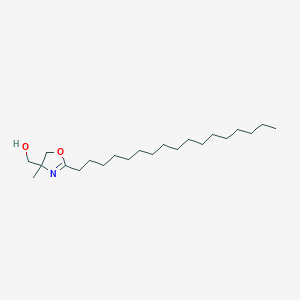
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol (HOMO) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HOMO is a member of the oxazoline family, which is a class of compounds that have a five-membered ring containing both nitrogen and oxygen atoms. HOMO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to bind to the cell membrane of bacteria and fungi, causing membrane destabilization and ultimately cell death.
Biochemische Und Physiologische Effekte
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its ease of synthesis, which makes it readily available for use in laboratory experiments. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its hydrophobic nature, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. One area of research could focus on the development of novel antimicrobial agents based on the structure of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. Another area of research could focus on the use of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol as a corrosion inhibitor in industrial applications. Additionally, further research could be conducted to better understand the mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol involves the reaction of heptadecanal with hydroxylamine hydrochloride and acetic acid to form heptadecyl hydroxylamine. The heptadecyl hydroxylamine is then reacted with chloroacetic acid to form heptadecyl 2-chloroacetoxime, which is further reacted with methyl vinyl ketone to form 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is in the development of antimicrobial agents. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been studied for its potential use as a corrosion inhibitor, as it has been shown to effectively inhibit the corrosion of metals in acidic environments.
Eigenschaften
CAS-Nummer |
14466-51-4 |
|---|---|
Produktname |
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol |
Molekularformel |
C22H43NO2 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
(2-heptadecyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h24H,3-20H2,1-2H3 |
InChI-Schlüssel |
RSDFPCQESXIWFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Andere CAS-Nummern |
14466-51-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



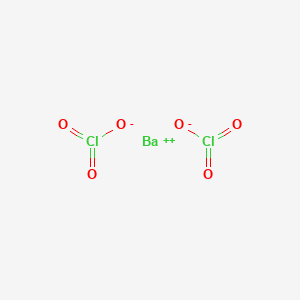
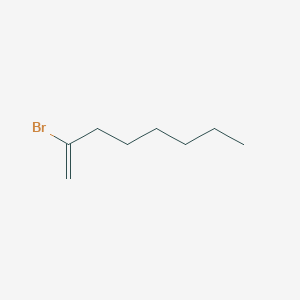
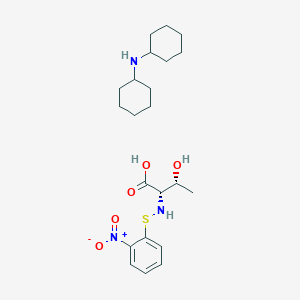
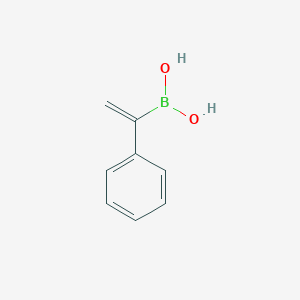

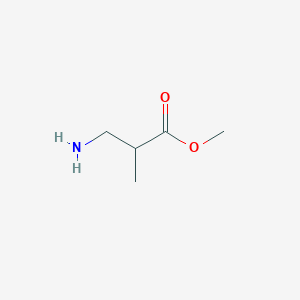
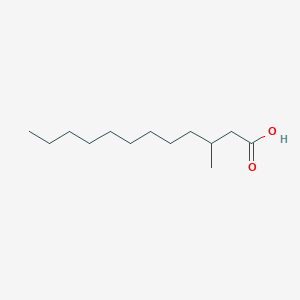
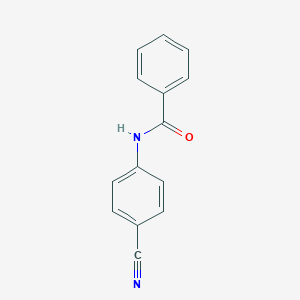
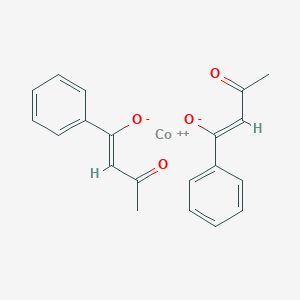
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
